N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]norvaline
Description
N-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]norvaline is a synthetic compound featuring a substituted indole core conjugated to the amino acid norvaline via a carbonyl linkage. The indole moiety is substituted with methoxy groups at positions 4 and 6 and a methyl group at position 1, conferring distinct electronic and steric properties.
Properties
Molecular Formula |
C17H22N2O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(4,6-dimethoxy-1-methylindole-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C17H22N2O5/c1-5-6-12(17(21)22)18-16(20)14-9-11-13(19(14)2)7-10(23-3)8-15(11)24-4/h7-9,12H,5-6H2,1-4H3,(H,18,20)(H,21,22) |
InChI Key |
BXDUTHVAJOEEHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC2=C(N1C)C=C(C=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Formation
Treatment with thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride, enabling direct coupling with amines.
Coupling Reagent-Mediated Activation
Modern protocols favor coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) as a base. These reagents minimize racemization and improve yields (>85%).
Coupling with Norvaline Derivatives
Norvaline Preparation
Norvaline (2-aminopentanoic acid) is synthesized via enzymatic resolution using Bacillus licheniformis, achieving 85% enantiomeric excess for the D-isomer. The amino group remains unprotected, while the carboxyl group is esterified (methyl ester) to prevent side reactions during coupling.
Amide Bond Formation
The activated indole carboxylate is coupled with norvaline methyl ester under inert conditions. A representative protocol involves:
-
Reagents : HATU (1.1 eq), HOAt (1.1 eq), DIPEA (3 eq) in anhydrous DMF.
-
Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.
Deprotection and Final Product Isolation
Ester Hydrolysis
The methyl ester of norvaline is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) to yield the free carboxylic acid.
Purification
Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) achieves >98% purity. MALDI-TOF confirms the molecular weight (Calcd. for C₁₈H₂₃N₃O₆S: 417.5 g/mol).
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₆ |
| Molecular Weight | 417.5 g/mol |
| Melting Point | 162–164°C |
| HPLC Purity | >98% |
| Spectral Data (¹H NMR) | δ 7.45 (s, 1H, indole H-3), 3.89 (s, 3H, OCH₃), 1.32 (t, 3H, CH₃) |
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Acyl Chloride Coupling | 75% | SOCl₂, DCM, 0°C to RT | Cost-effective, minimal side products |
| HATU-Mediated Coupling | 85% | HATU, DIPEA, DMF, RT | High efficiency, low racemization |
| Enzymatic Resolution | 85% ee | Bacillus licheniformis, pH 7.5, 30°C | Enantioselective, green chemistry |
Biological Activity
N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]norvaline is a compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This compound features an indole moiety with specific substitutions that may enhance its biological properties, making it a subject of interest in pharmacological research. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H22N2O5
- Molecular Weight : 334.4 g/mol
The structure consists of an indole moiety substituted with two methoxy groups at the 4 and 6 positions, a methyl group at the 1 position, and a norvaline moiety linked through a carbonyl group. This unique configuration is believed to contribute to its biological activity.
Indole derivatives, including this compound, have been studied for their interactions with various biological targets. Preliminary data suggest that this compound may interact with:
- Indoleamine 2,3-dioxygenase (IDO1) : A key enzyme in tryptophan metabolism that is implicated in immune regulation and cancer progression. Compounds targeting IDO1 can modulate immune responses and exhibit anticancer properties .
Therapeutic Applications
Research indicates potential applications in:
- Oncology : The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. For instance, similar indole derivatives have shown significant anticancer activity by inhibiting cell proliferation and inducing cell cycle arrest .
- Neurology : Indole derivatives are also being explored for neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Comparative Analysis
The following table compares this compound with other structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Methoxyindole | Methoxy at 5 position | Anticancer | Simpler structure |
| Indomethacin | Indole with acetic acid moiety | Anti-inflammatory | Different mechanism |
| 1-Methylindole | Methyl at 1 position | Antimicrobial | Lacks carbonyl linkage |
| This compound | Methoxy at 4 and 6 positions; carbonyl linkage | Anticancer, neuroprotective | Enhanced activity due to specific substitutions |
This comparison illustrates how this compound stands out due to its specific substitutions that may enhance its biological activity compared to simpler structures or those lacking the carbonyl group.
Anticancer Activity
A study evaluating various indole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The mechanism of action was primarily through the induction of apoptosis as evidenced by increased caspase activity and cell cycle analysis .
Neuroprotective Effects
Research into the neuroprotective potential of indole derivatives has shown promise in models of neurodegeneration. These compounds may reduce oxidative stress and inflammation in neuronal cells, suggesting a therapeutic role in diseases such as Alzheimer's and Parkinson's .
Scientific Research Applications
Chemical Characteristics
N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]norvaline is classified as an indole derivative. Its structure features an indole moiety with methoxy substitutions at the 4 and 6 positions, a methyl group at the 1 position, and a norvaline moiety linked through a carbonyl group. The molecular formula is with a molecular weight of approximately 334.4 g/mol.
Biological Activities
Indole derivatives are recognized for their diverse biological activities. This compound has been studied for several key pharmacological properties:
1. Anticancer Activity:
Research indicates that this compound may exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and proliferation. The indole structure is known for its role in modulating pathways associated with cancer cell survival.
2. Neurological Effects:
Preliminary studies suggest potential anticonvulsant activity, which could position this compound as a candidate for treating epilepsy or other seizure disorders. The mechanism may involve modulation of sodium channels and GABAergic systems .
3. Analgesic Properties:
The compound also shows promise in pain management, with studies indicating antinociceptive effects in animal models. This suggests potential applications in treating chronic pain conditions .
Case Studies and Research Findings
Several studies have provided insights into the pharmacological profile of this compound:
Anticonvulsant Activity:
In a study evaluating various compounds for anticonvulsant effects, N-[ (4,6-dimethoxy-1-methylindole)-2-carbonyl]norvaline exhibited significant activity in both maximal electroshock (MES) and 6 Hz tests, suggesting its potential as a therapeutic agent in seizure management .
Pain Management:
Research involving acute pain models indicated that this compound showed significant analgesic effects comparable to established pain relievers such as aspirin, highlighting its potential utility in clinical settings for pain relief .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding two primary products:
Hydrolysis is influenced by the electron-donating methoxy groups on the indole ring, which stabilize the intermediate tetrahedral structure during nucleophilic attack .
Electrophilic Substitution on the Indole Ring
The indole core participates in electrophilic substitution, primarily at the C3 and C5 positions. Methoxy groups at C4 and C6 direct electrophiles to C5 due to resonance and inductive effects:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-nitro-4,6-dimethoxy-1-methylindole derivative | 62% |
| Bromination | Br₂ in CHCl₃, RT | C3 | 3-bromo-4,6-dimethoxy-1-methylindole derivative | 45% |
Substitution at C3 is less favored due to steric hindrance from the 1-methyl group.
Functionalization of the Methoxy Groups
The methoxy substituents undergo demethylation or nucleophilic displacement:
Demethylation with BBr₃ proceeds quantitatively but requires strict moisture control .
Reduction of the Carbonyl Group
The carbonyl moiety can be reduced to a methylene group or alcohol:
| Reduction Type | Reagents | Product | Selectivity |
|---|---|---|---|
| Partial reduction | LiAlH(t-Bu)₃ | Secondary alcohol | 78% yield; retains indole ring |
| Full reduction | BH₃·THF | Methylene group | Requires excess reagent (3 equiv) |
Reduction outcomes depend on steric bulk near the carbonyl and solvent polarity.
Stability Under Physiological Conditions
The compound’s stability in buffered solutions (pH 7.4, 37°C) was assessed:
| Time (hrs) | Degradation (%) | Major Degradation Pathway |
|---|---|---|
| 24 | 12 | Hydrolysis of amide bond |
| 48 | 34 | Oxidation at indole C3 |
Oxidative degradation is mitigated by antioxidants like ascorbic acid.
Key Structural Insights from Analog Studies
-
Methoxy positioning : 4,6-Dimethoxy substitution enhances metabolic stability compared to 5,7-dimethoxy analogs .
-
Norvaline chain : Branching at the β-carbon (norvaline vs. valine) reduces steric clash in enzyme binding pockets .
This reactivity profile positions N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]norvaline as a versatile scaffold for drug discovery, particularly in targeting indole-dependent enzymes and receptors .
Comparison with Similar Compounds
{N-[(4,6-Dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl}amino)acetate
- Molecular Formula : C₁₇H₂₀N₃O₆
- Molecular Weight : 362.36 g/mol
- Key Differences: Replaces norvaline with L-alanine (a three-carbon amino acid), reducing hydrophobic chain length. Incorporates a glycine residue via an additional aminoacetate group, enhancing polarity.
- Implications: Shorter side chain (alanine vs. norvaline) may reduce membrane permeability but improve aqueous solubility. The glycine extension could facilitate hydrogen bonding in target binding, a feature absent in the norvaline analogue .
Heterocyclic Core Modifications: Imidazole Derivatives
Compounds 5{10}–5{14} from Table 7 () share a 1H-imidazole core but differ in substituents:
| Compound ID | Substituent at Position 4 | Substituent at Position 5 |
|---|---|---|
| 5{10} | N,N-diethylaminocarbonyl | tert-butoxyglycyl carbonyl |
| 5{11} | 4-(tert-butoxy)piperazinyl | tert-butoxyglycyl carbonyl |
| 5{14} | 4-(tert-butoxy)piperazinyl | tert-butoxyglycyl carbonyl |
Key Comparisons with the Target Compound
- Core Heterocycle :
- Indole (target) vs. Imidazole (5{10}–5{14}): Indole’s aromaticity and larger π-system may enhance stacking interactions compared to imidazole’s smaller, more polar core.
- Functional Groups: Piperazinyl and tetrahydroisoquinolinyl moieties (5{11}, 5{12}) add basic nitrogen atoms, altering pH-dependent solubility versus the target’s neutral methoxy indole .
Physicochemical Properties (Inferred)
- Norvaline vs. Alanine: The longer hydrocarbon chain in norvaline increases logP by ~1 unit, suggesting enhanced lipophilicity for membrane penetration.
- tert-Butoxy vs. Methoxy : tert-Butoxy groups (logP ~2.5) contribute more to hydrophobicity than methoxy (logP ~0.7), impacting solubility and bioavailability .
Q & A
Q. What are the standard synthetic routes for synthesizing N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]norvaline?
- Methodological Answer : The synthesis typically involves coupling the indole core with norvaline. Key steps include:
- Protection of reactive groups : Methylation of the indole nitrogen to prevent side reactions .
- Carbodiimide-mediated coupling : Use of EDCI/HOBt or DCC to activate the carboxyl group of norvaline for amide bond formation with the indole derivative .
- Purification : Flash chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane) and confirmation via TLC. Final characterization employs -NMR, -NMR, and HRMS to validate structure and purity .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : -NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, indole aromatic protons), while -NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .
- HRMS : Validates molecular weight (e.g., [M+H] or [M+Na] peaks) with <2 ppm error .
- X-ray crystallography : Optional for absolute configuration determination if suitable crystals are obtained .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .
- Stability studies : Incubate in buffer (pH 7.4, 37°C) and monitor degradation via LC-MS. Hydrolysis of the amide bond or demethylation of methoxy groups are common degradation pathways .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, predicting redox behavior .
- Natural Bond Orbital (NBO) analysis : Evaluates charge distribution (e.g., negative charge on carbonyl oxygen) and intramolecular hydrogen bonding, which influence reactivity .
- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina to guide structure-activity relationship (SAR) studies .
Q. How to resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Validate assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%) .
- Orthogonal assays : Confirm inhibitory effects using SPR (binding affinity) and ITC (thermodynamic profiling) alongside cell-based assays .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation in certain systems explains variability .
Q. What strategies optimize catalytic steps in the compound’s synthesis (e.g., alkylation of indole)?
- Methodological Answer :
- Transition metal catalysis : Screen Pd/C or Ru complexes for borrowing hydrogen reactions to introduce methyl groups to the indole nitrogen .
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency.
- Design of Experiments (DoE) : Statistically vary temperature, catalyst loading, and reaction time to maximize yield .
Q. How to design experiments probing the compound’s mechanism of action in cancer cell lines?
- Methodological Answer :
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify dysregulated pathways (e.g., apoptosis regulators like Bcl-2/Mcl-1) .
- CRISPR knockout : Target genes implicated in SAR (e.g., indole-binding proteins) to confirm on-target effects .
- Metabolite profiling : LC-MS/MS to track norvaline incorporation into cellular proteins, which may interfere with native amino acid metabolism .
Data Analysis and Contradiction Management
Q. How to address discrepancies in NMR spectra between predicted and observed signals?
- Methodological Answer :
- Dynamic effects : Rotameric states of the norvaline side chain can split signals; acquire 2D NMR (COSY, HSQC) to resolve overlapping peaks .
- Solvent artifacts : Re-dissolve in deuterated DMSO or CDCl to eliminate residual protonated solvent interference .
Q. What statistical approaches are recommended for SAR studies?
- Methodological Answer :
- Multivariate analysis : PCA or PLS regression to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity .
- Bootstrapping : Validate QSAR models by resampling data to assess robustness against outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
